Product packaging for N,N-Diethyl-m-toluidine(Cat. No.:CAS No. 91-67-8)

N,N-Diethyl-m-toluidine

Cat. No.: B123962
CAS No.: 91-67-8
M. Wt: 163.26 g/mol
InChI Key: CIPVVROJHKLHJI-UHFFFAOYSA-N
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Description

Structural Characteristics and Chemical Classification

N,N-Diethyl-m-toluidine, also known by its IUPAC name N,N-diethyl-3-methylaniline, possesses a distinct molecular structure that dictates its chemical behavior. nih.gov The molecule consists of a benzene (B151609) ring substituted with a methyl group at the meta position (carbon 3) and a diethylamino group (-N(CH2CH3)2) also at the meta position relative to the methyl group. ontosight.aicymitquimica.com This arrangement of a toluene (B28343) backbone with a tertiary amine functional group classifies it as a tertiary aromatic amine. cymitquimica.com

The presence of the electron-donating diethylamino and methyl groups on the aromatic ring influences the electron density distribution, thereby affecting its reactivity in electrophilic substitution reactions. The nitrogen atom of the diethylamino group has a lone pair of electrons, which imparts basic properties to the molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name N,N-diethyl-3-methylaniline
Synonyms 3-(Diethylamino)toluene, N,N-Diethyl-3-methylaniline, DMT
CAS Number 91-67-8
Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Appearance Colorless to yellow clear liquid
Boiling Point 107 °C at 11 mmHg
Density ~0.93 g/cm³
Solubility Slightly soluble in water; soluble in organic solvents

Sources: ontosight.ainih.govcymitquimica.comtcichemicals.comcymitquimica.com

Historical Context and Significance in Organic Synthesis

The synthesis of N,N-disubstituted toluidines has been a subject of study for over a century. Early methods for preparing related compounds, such as N-ethyl-m-toluidine, involved the reaction of m-toluidine (B57737) with ethyl bromide, followed by purification to isolate the secondary amine. orgsyn.org The development of methods for the synthesis of tertiary amines like this compound typically involves the alkylation of m-toluidine. ontosight.ai

In the realm of organic synthesis, this compound serves as a valuable intermediate. It is particularly significant in the dye industry, where it is a precursor for the production of various dyes, including acid blue 15, alkaline blue 67, and disperse blue 366. getchem.com Its structural framework is incorporated into larger, more complex molecules to achieve desired colorimetric properties. The reactivity of the aromatic ring and the tertiary amine group allows for a range of chemical transformations, making it a versatile building block for synthetic chemists.

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its analogs has explored various facets of its chemical nature and applications. Studies have delved into its electrochemical behavior, such as the anodic oxidation of the related compound N,N-dimethyl-m-toluidine, which provides insights into the formation of benzidine (B372746) derivatives. oup.com Such research is crucial for understanding the reaction mechanisms and for developing new synthetic methodologies.

The compound's utility extends to the pharmaceutical and polymer industries. In pharmaceutical research, it is investigated as a potential component in the synthesis of new therapeutic agents. chemimpex.com In polymer science, it and its derivatives are used as accelerators for the polymerization of materials like methyl methacrylate, which is a component of bone cements and dental materials. who.intatamanchemicals.com Research in analytical chemistry has also utilized this compound as a recognition molecule in various assay techniques. chemicalbook.com Furthermore, its optical properties have been a subject of investigation, noting its potential for bathochromic shifts in certain chemical contexts. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B123962 N,N-Diethyl-m-toluidine CAS No. 91-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-3-methylaniline
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InChI

InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
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InChI Key

CIPVVROJHKLHJI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN(CC)C1=CC=CC(=C1)C
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
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DSSTOX Substance ID

DTXSID1052610
Record name N,N-Diethyl-m-toluidine
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Molecular Weight

163.26 g/mol
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CAS No.

91-67-8
Record name N,N-Diethyl-m-toluidine
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Record name 3-(Diethylamino)toluene
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Advanced Synthetic Methodologies for N,n Diethyl M Toluidine

Catalytic N-Alkylation Approaches

Catalytic N-alkylation has become a cornerstone for the synthesis of tertiary amines like N,N-Diethyl-m-toluidine. These approaches utilize catalysts to facilitate the addition of ethyl groups to the nitrogen atom of m-toluidine (B57737), often with higher efficiency and selectivity than stoichiometric methods.

Gas-phase alkylation represents a continuous process for industrial-scale synthesis. In this method, vaporized m-toluidine and an alkylating agent, such as ethanol (B145695), are passed over a solid acid catalyst like a zeolite at elevated temperatures. orgsyn.org Zeolites are crystalline aluminosilicates with a porous structure that provides a large surface area and active sites for catalysis. lidsen.com The efficiency of the process depends on the type of zeolite, the ratio of reactants, and reaction conditions. lidsen.com Large-pore zeolites, such as those of the Y, BEA, or mordenite (B1173385) type, are often preferred for the alkylation of aromatics. lidsen.com The carbocation mechanism governs the alkylation process on zeolite catalysts. lidsen.com High temperatures can sometimes lead to side reactions like dealkylation and cracking, which necessitates careful optimization of the process parameters to maximize the yield of the desired this compound. lidsen.com

Table 1: Illustrative Conditions for Gas-Phase Alkylation over Zeolite Catalysts

ParameterTypical Range/Value
Catalyst H-ZSM-5, H-Y, H-Beta, H-Mordenite
Reactants m-toluidine, Ethanol
Temperature 300–500 °C
Phase Gas Phase
Pressure Atmospheric

Note: This table represents typical conditions for related zeolite-catalyzed alkylation reactions and may be adapted for this compound synthesis.

Reductive alkylation, or reductive amination, is a highly versatile method for forming C-N bonds. This process typically involves the reaction of m-toluidine with two equivalents of an aldehyde, such as acetaldehyde, to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the tertiary amine. organic-chemistry.orgorganic-chemistry.org A variety of reducing agents can be employed, from classic hydride reagents like sodium borohydride (B1222165) to catalytic hydrogenation. organic-chemistry.orggoogle.com

Modern protocols often use heterogeneous catalysts and molecular hydrogen, which are more environmentally friendly. nih.gov For instance, a process using a noble metal catalyst like platinum on carbon with hydrogen gas under pressure can effectively produce N-alkylated aromatic amines. google.com The choice of solvent can also influence reaction rates and selectivity. researchgate.net This one-pot procedure is highly efficient as it avoids the isolation of intermediate products. researchgate.net

Table 2: Comparison of Reductive Alkylation Systems

Catalyst SystemAldehydeReducing AgentKey Features
Iridium Complex AldehydesEt₃SiH or PMHSEfficient for secondary amines, can be adapted for tertiary amines. organic-chemistry.org
InCl₃/Et₃SiH/MeOH Aldehydes/KetonesEt₃SiHHighly chemoselective, tolerates various functional groups.
Pt/C KetonesH₂ (gas)Industrial applicability, operates under pressure. google.com
α-picoline-borane Aldehydes/Ketonesα-picoline-boraneCan be performed in water or neat conditions.

The use of iodine as a catalyst for N-alkylation reactions offers a metal-free alternative. In this method, m-toluidine is reacted with an ethylating agent, such as ethyl iodide or diethyl carbonate, in a sealed high-pressure vessel (autoclave). The reaction is heated to high temperatures, often exceeding 150 °C, to drive the reaction forward. nih.gov While specific data for iodine-catalyzed diethylation of m-toluidine is limited, related procedures for N-alkylation of amines using alkyl iodides suggest that the reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the ethylating agent. The use of an autoclave is necessary to contain the pressure generated at high temperatures and to prevent the loss of volatile reactants.

Photocatalysis using semiconductors like titanium dioxide (TiO₂) has emerged as a green and sustainable approach for organic synthesis. rsc.org For N-alkylation, a mixture of m-toluidine and an alcohol like ethanol is irradiated with UV or visible light in the presence of a TiO₂-based photocatalyst. researchgate.net The catalyst, upon absorbing light, generates electron-hole pairs that initiate a series of redox reactions. The alcohol is oxidized to an aldehyde, which then reacts with the amine to form an enamine, followed by reduction to the final N-alkylated product. researchgate.netresearchgate.net

To enhance efficiency, TiO₂ is often modified with co-catalysts such as gold (Au) or copper-molybdenum (Cu-Mo) clusters. researchgate.net For example, Au-TiO₂ catalysts have demonstrated high efficiency in the one-pot photo-reductive N-alkylation of anilines with alcohols under mild conditions (e.g., 60°C, 10 bar H₂). This method allows the reaction to proceed at or near room temperature, significantly reducing energy consumption. researchgate.net

Emerging Synthetic Routes and Green Chemistry Principles

In line with the principles of green chemistry, new synthetic routes for this compound aim to reduce waste, avoid hazardous reagents, and improve atom economy. A key strategy is the "borrowing hydrogen" or "hydrogen autotransfer" process, where an alcohol serves as the alkylating agent. researchgate.net In this process, a catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with the amine, and the catalyst returns the hydrogen to reduce the resulting imine intermediate. researchgate.net This method is highly atom-economical as the only byproduct is water. fudan.edu.cn

Catalysts for these reactions are often based on noble metals like iridium or ruthenium, but research is ongoing to develop catalysts from more abundant and less toxic metals. organic-chemistry.orgresearchgate.net The use of biomass-derived alcohols as alkylating agents and the development of reusable heterogeneous catalysts are also key areas of research. nih.gov For instance, bimetallic nanoparticles (e.g., Cu-Zr) synthesized using plant extracts can serve as efficient and recyclable catalysts for N-alkylation, representing a reproducible and environmentally benign approach. nih.gov

Characterization of this compound Synthesized Products

Following synthesis, the identity and purity of the this compound product must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Gas Chromatography (GC): This is a primary technique for assessing the purity of the final product. It can quantify the amount of this compound and detect and quantify any residual starting materials (m-toluidine), intermediates (N-ethyl-m-toluidine), or byproducts. Purity levels are often expected to be ≥99.0%. cymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. chemicalbook.com Characteristic peaks for the ethyl groups (e.g., a triplet and a quartet in the ¹H NMR spectrum) and the aromatic protons confirm the successful diethylation and the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique helps to identify the product by determining its molecular weight and fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule and to confirm the absence of N-H bonds that would be present in the starting material or the mono-ethylated intermediate.

Physical Property Measurement: Verifying physical constants such as the boiling point (e.g., 107°C at 11 mmHg) and refractive index (e.g., 1.535–1.537) against literature values provides an additional check on the product's identity and purity.

Karl Fischer Titration: This method is specifically used to determine the water content in the final product, which is crucial for quality control, with moisture content often required to be ≤0.005%.

Table 3: Key Characterization Data for this compound

TechniqueParameterExpected Value/ObservationReference
GC Purity≥99.0% cymitquimica.com
¹H NMR Chemical Shift (δ)Ethyl protons: ~1.2–1.5 ppm; Aromatic protons: ~6.5–7.2 ppm
Boiling Point Temperature107°C @ 11 mmHg; 231-232 °C @ 760 mmHg ottokemi.com
Refractive Index n²⁰/D1.535–1.537
Karl Fischer Moisture Content≤0.005%

Reaction Mechanisms and Kinetics of N,n Diethyl M Toluidine

Oxidation Reactions of N,N-Diethyl-m-toluidine

The oxidation of this compound has been investigated using various oxidizing agents and conditions, revealing different reaction pathways and products.

The oxidation of this compound (DET) by periodate (B1199274) in an acetone-water medium has been studied to understand its kinetic and mechanistic aspects. The primary reaction product isolated and characterized from this oxidation is methyl-1,4-benzoquinone. orgsyn.org

The kinetics of the reaction were followed by monitoring the absorbance of a reaction intermediate. The reaction exhibits second-order behavior, being first order with respect to each reactant. orgsyn.org Under pseudo-first-order conditions where the concentration of periodate is much greater than that of DET, the rate law is described as:

d[C]/dt = kKKw [S] [IO₄⁻]₀[H⁺]/{K₂Kw + (Kw + KbK₂)[H⁺] + Kb[H⁺]²} orgsyn.org

Here, kK represents the empirical composite rate constant, Kw is the ionic product of water, K₂ is the acid dissociation constant of H₄IO₆⁻, and Kb is the base dissociation constant of DET. orgsyn.org A plot of 1/k₂ versus [H⁺] yields a profile with a minimum, which is consistent with the derived rate law. orgsyn.org

The reaction rate is influenced by the properties of the medium. An increase in the ionic strength of the solution leads to an increased reaction rate. Furthermore, the rate of reaction increases with an increase in the dielectric constant of the medium. The reaction mechanism does not appear to involve free radicals, as the presence of free radical scavengers does not affect the reaction rate. orgsyn.org

Thermodynamic ParameterValueUnit
Activation Energy (ΔE)23.2kJ mol⁻¹
Arrhenius Factor (A)2208.6dm³ mol⁻¹ s⁻¹
Entropy of Activation (ΔS#)-190.0J mol⁻¹ K⁻¹
Gibbs Free Energy of Activation (ΔG#)79.5kJ mol⁻¹
Enthalpy of Activation (ΔH#)20.92kJ mol⁻¹

Thermodynamic parameters for the periodate oxidation of this compound in an acetone-water medium. orgsyn.org

The periodate oxidation of this compound can be catalyzed by Manganese(II) ions (MnII). In this catalyzed reaction, the main oxidation product identified is 4-methyl-1,2-benzoquinone (B1207301). The reaction kinetics in an acetone-water medium were found to be first order with respect to the catalyst (MnII), the substrate (this compound), and the oxidant (periodate). The stoichiometric relationship in the initial stage of the reaction involves one mole of DET reacting with two moles of periodate. The rate of the catalyzed reaction is also dependent on pH, with a maximum rate observed at a pH of 7.5.

While specific studies on the electrochemical oxidation of this compound are not extensively detailed in the provided research, the general mechanism can be inferred from studies on analogous aromatic amines. The electrochemical oxidation of tertiary aromatic amines typically proceeds via an initial one-electron transfer from the nitrogen atom to form a radical cation.

This radical cation is a key intermediate that can undergo several subsequent reactions. Common pathways include:

Deprotonation: A proton can be lost from a carbon atom alpha to the nitrogen, leading to the formation of a neutral radical. This radical can then be further oxidized to an iminium cation.

Coupling: The radical cations can couple with each other, leading to the formation of dimers, such as benzidine-type products. This has been observed in the oxidative dimerization of N,N-dimethyl-p-toluidine.

The specific pathway followed depends on factors such as the solvent, the supporting electrolyte, the electrode material, and the structure of the amine itself. For this compound, it is expected that oxidation would initiate at the nitrogen atom due to its lone pair of electrons, which are the most easily oxidized site in the molecule.

Alkylation Reaction Mechanisms

This compound is a tertiary amine, characterized by a nitrogen atom bonded to three carbon atoms (two ethyl groups and the tolyl group). The lone pair of electrons on the nitrogen atom makes it nucleophilic. As such, it can react with alkylating agents, such as alkyl halides, in a process known as quaternization.

The reaction mechanism is a standard bimolecular nucleophilic substitution (Sₙ2). The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, which becomes the leaving group. The product of this reaction is a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive formal charge and is bonded to four carbon atoms. For example, the reaction with an alkyl halide like methyl iodide would yield N,N-diethyl-N-methyl-m-toluidinium iodide. The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide.

Reaction Kinetics in Diverse Solvent Systems

The solvent system in which a reaction is conducted can have a significant impact on its kinetics. This is particularly true for reactions involving charged or polar species, where solvent polarity and ionic strength are key factors.

The kinetics of the periodate oxidation of this compound have been studied in a mixed media system of acetone (B3395972) and water. Research shows that the rate of this reaction increases as the dielectric constant of the medium increases. orgsyn.org This effect is often observed in reactions where the transition state is more polar than the reactants. A higher dielectric constant solvent can better stabilize the polar transition state, thereby lowering the activation energy and increasing the reaction rate.

Furthermore, the ionic strength of the medium also plays a role. An increase in ionic strength was found to increase the rate of the periodate oxidation. orgsyn.org This can be attributed to the salt effect on the activity coefficients of the reacting species, particularly if the rate-determining step involves two ions of the same charge.

Non-Aqueous and Ionic Liquid Environments

Non-Aqueous Environments

The kinetics and mechanism of the periodate oxidation of this compound (DET) have been investigated in an acetone-water medium. asianpubs.org The primary reaction product from this oxidation process was identified as methyl-1,4-benzoquinone. asianpubs.org

The study of the reaction kinetics revealed that the process follows second-order behavior, being first-order with respect to each reactant. asianpubs.org The kinetics were monitored by observing the increase in absorbance of a reaction intermediate. asianpubs.org Under pseudo-first-order conditions where the concentration of periodate ([IO₄⁻]) is much greater than that of DET, the reaction conforms to the following rate law asianpubs.org:

d[C]/dt = kKw [S] [IO₄⁻]₀[H⁺] / {K₂Kw + (Kw + KₑK₂)[H⁺] + Kₑ[H⁺]²}

In this equation, kK represents the empirical composite rate constant, K_w is the ionic product of water, K_2 is the acid dissociation constant of H₄IO₆⁻, and K_b is the base dissociation constant of DET. asianpubs.org The term [S] denotes the substrate concentration, and [IO₄⁻]₀ is the excess concentration of periodate. asianpubs.org

The rate of the reaction is influenced by both ionic strength and the dielectric constant of the medium; an increase in either of these factors leads to an increased reaction rate. asianpubs.org Interestingly, the presence of free radical scavengers did not have an effect on the reaction rate. asianpubs.org

A set of thermodynamic parameters for this reaction has also been evaluated, providing deeper insight into the energetics of the process. asianpubs.org

Interactive Data Table: Thermodynamic Parameters for the Periodate Oxidation of this compound

ParameterValueUnit
Activation Energy (ΔE)23.2kJ mol⁻¹
Arrhenius Factor (A)2208.6dm³ mol⁻¹ s⁻¹
Entropy of Activation (ΔS#)-190.0J mol⁻¹ K⁻¹
Gibbs Free Energy of Activation (ΔG#)79.5kJ mol⁻¹
Enthalpy of Activation (ΔH#)20.92kJ mol⁻¹

Table data sourced from Asian Journal of Chemistry. asianpubs.org

Ionic Liquid Environments

As of the current literature available, specific studies on the reaction mechanisms and kinetics of this compound in ionic liquid environments have not been reported. Research in this area for closely related but distinct molecules, such as N,N-dimethyl-p-toluidine, has been conducted, but this data cannot be directly extrapolated to this compound due to differences in molecular structure and steric effects.

Computational Chemistry Approaches to Reaction Pathways

Currently, there is a lack of published research focusing on the use of computational chemistry approaches, such as Density Functional Theory (DFT), to specifically investigate the reaction pathways of this compound. While computational modeling is a powerful tool for elucidating reaction mechanisms, calculating transition state energies, and predicting reaction kinetics, dedicated studies for this particular compound are not available in the reviewed scientific literature. Such studies on analogous aromatic amines have been performed, but the specific electronic and steric profile of this compound necessitates a targeted computational investigation to accurately model its reactivity.

Analytical Methodologies for N,n Diethyl M Toluidine and Its Derivatives

Spectrophotometric Techniques

Spectrophotometry offers a cost-effective and accessible means for the analysis of N,N-Diethyl-m-toluidine, particularly for kinetic studies and the determination of metal ions.

UV-Visible spectrophotometry is a valuable tool for monitoring the kinetics of chemical reactions involving this compound. nih.govgbcsci.com This technique relies on the principle that the concentration of a substance in a solution is proportional to the amount of light it absorbs at a specific wavelength. By tracking the change in absorbance over time, the rate of a reaction can be determined. researchgate.net For instance, the oxidation of this compound can be followed by monitoring the increase in absorbance of a reaction intermediate or product at a specific wavelength (λmax). sphinxsai.com This approach allows for the determination of reaction order and rate constants. researchgate.net The progress of such reactions can be monitored in a suitable medium, like an acetone-water mixture, by observing the increase in absorbance of the colored species formed. sphinxsai.comresearchgate.net

A study on the Mn(II)-catalyzed periodate (B1199274) oxidation of this compound followed the reaction progress by monitoring the increase in absorbance of a reaction intermediate at a λmax of 535 nm. sphinxsai.com The reaction was found to be first order with respect to the catalyst, substrate, and oxidant. sphinxsai.comresearchgate.net

A significant application of the kinetic analysis of this compound is in the determination of trace amounts of metal ions. The catalytic effect of certain metal ions on the oxidation of this compound provides a basis for their quantification. A notable example is the kinetic-spectrophotometric determination of manganese(II) (Mn(II)). researchgate.net

This method is based on the principle that the rate of the periodate oxidation of this compound is catalyzed by the presence of Mn(II) ions. sphinxsai.comresearchgate.net The reaction, carried out in an acetone-water medium, produces a colored intermediate, 4-methyl-1,2-benzoquinone (B1207301), and the rate of its formation is directly proportional to the concentration of Mn(II). sphinxsai.comresearchgate.net By measuring the initial rate of the reaction or the absorbance at a fixed time, a calibration curve can be constructed to determine unknown concentrations of Mn(II) in samples like water. researchgate.netirjet.net This method is noted for its high sensitivity, allowing for the determination of Mn(II) in the nanogram per milliliter (ng/mL) range. sphinxsai.comresearchgate.net

ParameterValueReference
AnalyteManganese(II) sphinxsai.comresearchgate.net
PrincipleCatalyzed periodate oxidation of this compound sphinxsai.comresearchgate.net
MediumAcetone-water sphinxsai.comresearchgate.net
Main Reaction Product4-methyl-1,2-benzoquinone sphinxsai.com
Wavelength (λmax)535 nm sphinxsai.com
Determination Range0.199 – 43.78 ng/cm³ sphinxsai.com
Molar Extinction Coefficient383,660 to 767,320 L·mol⁻¹·cm⁻¹ sphinxsai.com
Sandell's Sensitivity0.211 to 0.418 ng·cm⁻² sphinxsai.com

Chromatographic Separation and Detection

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound and its derivatives from complex mixtures. These methods offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of this compound. ivami.comsigmaaldrich.com This technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). Reversed-phase HPLC, often using a C18 column, is commonly employed for the analysis of DEET. researchgate.net

For instance, a method for the determination of N,N-Diethyl-m-toluamide (DEET) in repellent solutions was developed using isocratic elution on a Nucleosil 7 C18 column with a mobile phase of methanol (B129727) and water (57:43 v/v) and UV detection at 220 nm. researchgate.net This method demonstrated good linearity in the range of 15-75 µg/mL. researchgate.net Another HPLC method for DEET and its metabolites in plasma and urine utilized a reverse-phase C18 column with UV detection, reporting a limit of detection (LOD) of 50 ng/mL. nih.gov Ion chromatography, a form of HPLC, has also been used to separate N,N-diethyl-p-toluidine using a cation-exchange column with a methanesulfonic acid (MSA) gradient and UV detection at 210 nm. thermofisher.com

ParameterHPLC Method 1HPLC Method 2
Analyte N,N-Diethyl-m-toluamide (DEET)N,N-Diethyl-p-toluidine
Stationary Phase Nucleosil 7 C18IonPac CS17 Cation-Exchange
Mobile Phase Methanol:Water (57:43 v/v)MSA gradient with 9% acetonitrile
Detection UV at 220 nmUV at 210 nm
Linearity Range 15-75 µg/mLNot specified

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for both the identification and quantification of this compound. nih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

A GC-MS method for the simultaneous determination of DEET and permethrin (B1679614) in human plasma utilized a one-step extraction with tert-butylmethylether and achieved a limit of quantification of 1 ng/mL. oup.com The separation was performed on an HP-5MS capillary column. oup.com Another GC-MS analysis of postmortem specimens identified DEET at a specific retention time. medwinpublishers.com The electron ionization energy in these methods is typically 70 eV. medwinpublishers.comnih.gov

ParameterGC-MS Method for DEET in Plasma
Extraction One-step with tert-butylmethylether
Column HP-5MS 5% phenyl methyl siloxane capillary
Carrier Gas Helium
Ionization Electron Impact (EI) at 70 eV
Limit of Quantification 1 ng/mL
Intraday Precision 1.3% to 8%
Interday Precision 3%

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for both qualitative and quantitative analysis of this compound. slideshare.net In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate serves as the stationary phase, and a solvent or solvent mixture acts as the mobile phase. uad.ac.id

A TLC method for the determination of DEET and dimethyl phthalate (B1215562) (DMP) in cosmetic products used a solvent system of benzene-diethyl ether-cyclohexane (5:3:2, v/v/v). researchgate.net The separated spots on the silica gel plate were quantified by scanning in reflectance/absorbance mode at 230 nm. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC with better resolution and sensitivity, has also been employed for the simultaneous analysis of DEET and DMP. researchgate.net The retention factor (Rf value) is a key parameter in TLC for identifying compounds. rsc.org

ParameterTLC Method for DEET and DMP
Stationary Phase Silica gel 60F245 aluminum plate
Mobile Phase Benzene (B151609):Diethyl ether:Cyclohexane (5:3:2, v/v/v)
Detection Scanning in reflectance/absorbance mode at 230 nm

Advanced Spectroscopic Characterization (Excluding Basic Identification Data)

Advanced spectroscopic techniques are indispensable for the detailed structural analysis of this compound and its derivatives, moving beyond simple identification to provide in-depth information about molecular geometry and functional group environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of organic molecules like this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the ethyl groups and the methyl group on the aromatic ring provide key structural information. The ethyl protons typically appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group due to spin-spin coupling. The aromatic protons resonate in the downfield region of the spectrum, and their specific chemical shifts and coupling patterns are influenced by the positions of the diethylamino and methyl substituents on the benzene ring. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by showing distinct signals for each unique carbon atom in the molecule. For this compound, this would include signals for the two different carbons of the ethyl groups, the methyl carbon, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the meta substitution pattern.

In studies of related compounds like N,N-dimethyl-m-toluidine, NMR has been crucial for distinguishing between different regioisomers that may be formed during synthesis. For example, after a reaction, NMR analysis can determine the ratio of ortho, meta, and para isomers in the product mixture. grafiati.com

Table 1: Representative ¹H NMR Spectral Data for this compound

Functional Group Chemical Shift (ppm) Multiplicity Integration
Ethyl -CH3 ~1.1 Triplet 6H
Aromatic -CH3 ~2.3 Singlet 3H
Ethyl -CH2- ~3.3 Quartet 4H
Aromatic -CH ~6.5-7.1 Multiplet 4H

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.

For this compound, the IR spectrum displays characteristic absorption bands that confirm its structure. nih.gov Key vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and methyl groups are typically observed in the 2850-3000 cm⁻¹ region. A study on the related compound N,N-diethyl-m-toluamide (DEET) identified a characteristic CH symmetric stretch at 2931 cm⁻¹. researchgate.net

Aromatic C-H Stretching: These vibrations appear at frequencies above 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is a key feature, usually found in the 1360-1250 cm⁻¹ range for aromatic tertiary amines.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in several bands in the 1600-1450 cm⁻¹ region.

C-H Bending: Bending vibrations for the alkyl groups and aromatic ring provide further structural confirmation in the fingerprint region of the spectrum (below 1500 cm⁻¹).

In some applications, Fourier Transform Infrared (FTIR) spectroscopy has been used to study the interaction of related molecules with other substances, such as the encapsulation of DEET within cyclodextrins. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Typical Wavenumber Range (cm⁻¹)
Aliphatic C-H Stretch 2850-3000
Aromatic C-H Stretch >3000
Aromatic C=C Stretch 1450-1600
C-N Stretch (Aromatic Amine) 1250-1360

Note: These are general ranges and specific peak positions can be influenced by the molecular environment.

Method Validation and Performance Metrics

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose, providing reliable and accurate results. scispace.com Key performance metrics are assessed according to guidelines from bodies like the International Conference on Harmonisation (ICH). npra.gov.my

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. For example, a gas chromatography-mass spectrometry (GC-MS) method for determining prilocaine (B1678100) HCl, a related toluidine derivative, showed linearity in a concentration range of 40-1000 ng/mL with a correlation coefficient (R) of 0.999. researchgate.net Another method for p-toluidine (B81030) was found to be linear between 2.7 and 150 µg/g with a correlation coefficient of 0.9999. eurasianjournals.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Intra-day precision (Repeatability): Assesses the precision over a short period of time by the same analyst with the same equipment. For a GC-MS method for DEET, the intraday precision ranged from 1.3% to 8%. oup.com

Inter-day precision (Intermediate Precision): Measures the variability within a laboratory over different days, with different analysts, or on different equipment. The interday precision for the same DEET method was 3%. oup.com

Table 3: Example of Method Validation Data for a Toluidine Derivative

Parameter Specification Result
Linearity (Range) 1-100 ng/mL Achieved
Correlation Coefficient (r²) >0.99 0.999
Intra-day Precision (RSD) < 15% 1.3% - 8%
Inter-day Precision (RSD) < 15% 3%
Accuracy (% Recovery) 80-120% 92%

Data derived from a study on DEET. oup.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. ddtjournal.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. ddtjournal.net

These limits are crucial for methods designed to measure trace amounts of substances, such as impurities. americanpharmaceuticalreview.com They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. ddtjournal.net

For instance, an HPLC method for DEET reported an LOD of 50 ng/mL and an LOQ of 50–100 ng/mL. nih.gov A more sensitive GC-MS method had an LOQ of 1 ng/mL. oup.com For m-toluidine (B57737), a detection limit of 79.0 ng per sample has been reported, which corresponds to an air concentration of 0.18 ppb. osha.gov

Table 4: LOD and LOQ Values for Toluidine Derivatives from Various Analytical Methods

Compound Method LOD LOQ
DEET HPLC-UV 50 ng/mL nih.gov 50-100 ng/mL nih.gov
DEET GC-MS - 1 ng/mL oup.com
m-Toluidine GC-ECD 79.0 ng/sample osha.gov 79.0 ng/sample osha.gov
Prilocaine HCl GC-MS 15 ng/mL researchgate.net 31 ng/mL researchgate.net

Robustness (or ruggedness) of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. americanpharmaceuticalreview.comfao.org This provides an indication of its reliability during normal usage. Parameters that might be tested include changes in the mobile phase composition, pH, temperature, or flow rate in chromatographic methods. A high-performance liquid chromatography (HPLC) method for DEET was shown to be robust when applied to an equivalent chromatographic system. researchgate.net

Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. npra.gov.my In chromatographic methods, specificity is demonstrated by showing that the peaks for these other components are well-resolved from the analyte peak. For instance, in the quality control of repellent solutions, it was demonstrated that excipients did not interfere with the retention time of DEET, confirming the specificity of the method. researchgate.net

Environmental Fate and Degradation of N,n Diethyl M Toluidine

Environmental Pathways and Distribution

The journey of N,N-Diethyl-m-toluidine into and through the environment involves its release into water systems and its subsequent distribution in soil and air.

Entry into Aquatic Systems (Surface Water, Wastewater Treatment Plant Discharges)

A primary route for this compound to enter the environment is through wastewater. Industrial processes that synthesize or use this compound can generate waste streams containing it. atamanchemicals.com If not adequately treated, these waste streams can release the chemical into sewer systems, which then lead to wastewater treatment plants (WWTPs). atamanchemicals.comresearchgate.net While WWTPs are designed to remove many contaminants, some chemicals, including this compound, may not be completely eliminated and can be discharged with the treated effluent into surface waters like rivers and streams. researchgate.netresearchgate.net

Studies have detected N,N-Diethyl-m-toluamide (DEET), a structurally similar compound, in surface waters and have shown that wastewater effluents are a significant input pathway. researchgate.netresearchgate.net The presence of DEET in streams is often higher in urbanized areas, suggesting a link between human use and environmental release through wastewater systems. researchgate.net Similarly, this compound's use in industrial glues and as an intermediate in dye and pesticide synthesis can lead to its release into the environment through various waste streams. atamanchemicals.comnih.gov The compound is also noted to be harmful to aquatic life with long-lasting effects. who.intchemicalbook.compentachemicals.eu

Distribution in Soil and Air

Once released, this compound can be distributed into soil and air. If industrial wastewater containing the compound is used for irrigation or if treated sewage sludge (biosolids) is applied to land as a fertilizer, the chemical can be introduced into the soil. nih.gov Based on its estimated soil adsorption coefficient (Koc), N,N-dimethyl-p-toluidine, a related compound, is expected to have moderate mobility in soil. nih.gov This suggests that this compound may also be somewhat mobile in the soil column. nih.govnih.gov The compound's pKa indicates it will exist partially in a cationic (positively charged) form in the environment, and these cations tend to adsorb more strongly to soil components like organic carbon and clay than their neutral counterparts. nih.gov

Volatilization from moist soil and water surfaces is another potential distribution pathway. who.intwho.int The Henry's Law constant for the related N,N-dimethyl-p-toluidine suggests that volatilization of the neutral species from moist soil and water surfaces could be an important fate process. nih.gov However, the cationic form is not expected to volatilize. atamanchemicals.com In the atmosphere, N,N-dimethyl-p-toluidine is expected to be broken down rapidly through photo-oxidation. who.intwho.int

Biodegradation Studies

The breakdown of this compound in the environment is significantly influenced by microbial activity. Biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the rates and pathways differ.

Aerobic Biodegradation in Soil and Water

Aerobic biodegradation is a key process for the removal of many organic compounds from soil and water. aminer.org For the structurally similar compound N,N-Diethyl-m-toluamide (DEET), biodegradation under aerobic conditions is considered a major removal mechanism. cdc.gov Studies have shown that DEET degrades at a moderate to rapid rate in surface waters and soil, with a half-life measured in days to weeks. nih.gov

The biodegradation of this compound itself is expected to occur, likely after a period of acclimation by microbial communities. epa.gov Research on similar monocyclic aromatic amines supports the potential for aerobic biodegradation. epa.gov For instance, the fungus Pseudomonas putida can catalyze the hydrolysis of the amide bond in DEET under aerobic conditions. ethz.ch

Anaerobic Biodegradation Rates and Limitations

Under anaerobic conditions, the biodegradation of this compound is generally slower and may be limited. Studies on benzamides, a class of compounds that includes this compound, have shown that while some degradation can occur under sulfate-reducing and methanogenic conditions, complicated alkylation patterns can inhibit the process. epa.gov

Research on the anaerobic biotransformation of N,N-Diethyl-m-toluamide (DEET) in aquifer microcosms indicated that it was resistant to degradation under these conditions. epa.gov This suggests that the N,N-diethyl substitution on the amide group may hinder anaerobic breakdown. In contrast, simpler benzamides showed some level of degradation. epa.gov This highlights that the specific molecular structure of this compound could be a limiting factor for its anaerobic biodegradation.

Microbial Metabolism and Degradation Pathways

The microbial metabolism of this compound involves enzymatic transformations that break down the molecule. For the related compound DEET, several degradation pathways have been identified. One key pathway is the hydrolysis of the amide bond, which yields 3-methylbenzoate (B1238549) and diethylamine. ethz.ch The 3-methylbenzoate can then be further metabolized. ethz.ch

Other identified transformation products of DEET from biotic processes include N,N-diethyl-3-hydroxymethyl-benzamide, N-ethyl-m-toluamide, and N,N-diethyl-m-toluamide-N-oxide. cdc.gov These products are formed through processes like monohydroxylation (or N-oxidation) and N-dealkylation. cdc.gov Fungi such as Cunninghamella elegans have been shown to metabolize DEET, producing N,N-diethyl-m-toluamide-N-oxide and N-ethyl-m-toluamide. nih.gov The metabolism of N,N-dimethyl-p-toluidine, another related compound, involves N-demethylation and N-oxidation, primarily mediated by cytochrome P450 enzymes. publisso.de These pathways provide insights into the likely microbial degradation mechanisms for this compound.

Data on Environmental Fate of Structurally Similar Compounds

CompoundEnvironmental CompartmentProcessFindingCitation
N,N-Diethyl-m-toluamide (DEET)Surface Water and SoilAerobic BiodegradationDegrades at a moderate to rapid rate (half-life in days to weeks). nih.gov
N,N-Diethyl-m-toluamide (DEET)Aquatic EnvironmentEnvironmental EntryWastewater treatment plant discharges are a significant pathway. researchgate.netresearchgate.net
N,N-dimethyl-p-toluidineSoilMobilityExpected to have moderate mobility. nih.gov
N,N-dimethyl-p-toluidineAirPhotodegradationEstimated photodegradation half-life of 0.6 hours. epa.gov
N,N-Diethyl-m-toluamide (DEET)Anaerobic Aquifer MicrocosmsAnaerobic BiodegradationResistant to degradation. epa.gov

Photochemical Degradation

Photochemical degradation involves the breakdown of chemical compounds by light energy. For DEET, this is a significant transformation pathway in both aquatic and atmospheric environments.

The photochemical transformation of DEET has been studied in liquid water at various temperatures and in ice to simulate its fate in different environmental conditions. researchgate.netunito.it Research shows that under UV illumination, the degradation of DEET is notably more efficient in ice (-15°C) than in liquid water at either 0°C or 20°C. researchgate.netunito.it

While many of the same transformation products are found in both solution and ice, their concentration ratios differ. unito.it In aqueous solutions, the primary oxidative processes are (poly)hydroxylation and the oxidation of hydroxyl groups. unito.it In contrast, degradation in ice is dominated by N-dealkylation and monohydroxylation. unito.it The quantum yield for DEET photolysis has been measured to be in the range of 2.8 × 10⁻³ to 0.9 × 10⁻³ mol E⁻¹. nih.gov

DEET Photolysis Efficiency
MediumConditionRelative Degradation Efficiency
Ice-15°C, UV IlluminationMore Efficient
Water0°C / 20°C, UV IlluminationLess Efficient

In the atmosphere, DEET is expected to exist primarily in the vapor phase. atamanchemicals.com Its degradation is mainly driven by reactions with photochemically-produced hydroxyl radicals (•OH). atamanchemicals.comresearchgate.net The hydroxyl radical is a highly reactive species that acts as the atmosphere's primary cleansing agent. wikipedia.orgcopernicus.org The reaction involves the abstraction of a hydrogen atom from the DEET molecule, initiating a cascade of further reactions. wikipedia.org The absolute rate constant for the reaction of DEET with the hydroxyl radical in aqueous solution has been determined to be (4.95 ± 0.18) x 10⁹ M⁻¹ s⁻¹. nih.govresearchgate.net For the related compound N,N-dimethyl-para-toluidine, the estimated half-life for this atmospheric reaction is approximately 2 hours. atamanchemicals.com

Electrochemical Degradation

Electrochemical oxidation presents a potential method for the engineered degradation of DEET in contaminated water sources.

Studies have investigated the electrochemical degradation of DEET using lead dioxide (PbO₂) anodes. researchgate.netresearchgate.net Research indicates that PbO₂ electrodes are effective for DEET abatement and Total Organic Carbon (TOC) removal, proving superior to platinum (Pt) electrodes but less efficient than boron-doped diamond (BDD) anodes. researchgate.net The degradation efficiency of DEET on PbO₂ increases with higher current density and temperature. researchgate.netresearchgate.net The activation energy for this process has been calculated at 24.4 kJ mol⁻¹. researchgate.netresearchgate.net

Factors Influencing DEET Electrochemical Degradation on PbO₂
FactorEffect on Degradation Efficiency
Increasing Current DensityIncreases
Increasing TemperatureIncreases

The composition of the water matrix significantly affects the electrochemical degradation of DEET. researchgate.net In a comparative study, the apparent rate constant (k_app) for DEET degradation was identical in spiked samples of municipal wastewater treatment plant secondary effluent (MWTPSE), groundwater (GW), and river water (RW), with a value of 6.05 × 10⁻⁴ s⁻¹. researchgate.net However, this rate was considerably smaller than the rate constant observed in a 1 M sodium sulfate (B86663) solution (2.23 × 10⁻³ s⁻¹), indicating that components within natural water matrices can inhibit the degradation process. researchgate.net Despite the slower degradation rate, the TOC removal efficiency was found to be better in MWTPSE compared to river water and groundwater. researchgate.net

Apparent Rate Constants (k_app) for DEET Degradation on PbO₂ Anode
Aqueous Matrixk_app (s⁻¹)
Municipal Wastewater Effluent6.05 × 10⁻⁴
Groundwater6.05 × 10⁻⁴
River Water6.05 × 10⁻⁴
1 M Sodium Sulfate (Na₂SO₄)2.23 × 10⁻³

Bioaccumulation Potential and Environmental Persistence

The potential for N,N-Diethyl-m-toluamide to persist in the environment and accumulate in living organisms is a key aspect of its environmental risk profile. The group of monocyclic aromatic amines, which includes DEET, is generally expected to have low persistence and low bioaccumulation potential. epa.gov However, some related compounds are noted to be harmful to aquatic life with long-lasting effects. who.intpentachemicals.eu For the structurally similar compound N,N-dimethyl-para-toluidine, an estimated Bioconcentration Factor (BCF) of 33 suggests that the potential for bioconcentration in aquatic organisms is moderate. atamanchemicals.comnih.gov In river water, the transformation of DEET involves processes like dealkylation and hydroxylation, which are influenced by both dark conditions and indirect photolysis. researchgate.netnih.gov

Biological Interactions and Effects of N,n Diethyl M Toluidine

Neurotoxicological Investigations

Direct neurotoxicity studies on N,N-Diethyl-m-toluidine are notably scarce in the available scientific literature. A material safety data sheet for the compound explicitly states that no information on its neurotoxicity was found coleparmer.com. Therefore, much of the understanding is extrapolated from related toluidine compounds.

Interaction with Neurotransmitters and Receptors

Specific research detailing the direct interaction of this compound with neurotransmitter systems or receptors is not available in the reviewed sources. While studies on the similarly named insect repellent N,N-diethyl-m-toluamide (DEET) show interactions with acetylcholinesterase and octopaminergic synapses, this data does not apply to this compound nih.gov.

Effects on Ion Channels in Neurons

There is no available information from the searched literature regarding the specific effects of this compound on ion channels in neurons.

Comparative Neurotoxicity with Other Compounds

To understand the potential neurotoxicity of this compound, a comparison with its parent compound, isomers, and N,N-dimethyl analogues is necessary. The primary mechanism of toxicity for many aromatic amines is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This leads to anoxia, which can cause secondary neurological symptoms such as headache, dizziness, confusion, and unconsciousness itcilo.orgspectrumchemical.com.

m-Toluidine (B57737) (Parent Compound): The parent amine, m-toluidine, may cause effects on the nervous system and is known to induce methemoglobinemia spectrumchemical.com. Compared to its isomers, m-toluidine appears to have low or no carcinogenic or mutagenic activity osha.gov. However, it is considered more potent in forming methemoglobin than the p-isomer oecd.org.

o-Toluidine (B26562) and p-Toluidine (B81030): In contrast to the meta isomer, o-toluidine is classified as a human carcinogen, known to cause bladder cancer jst.go.jpnih.gov. p-Toluidine is considered a weaker carcinogen than o-toluidine osha.gov.

N,N-Dimethyl-p-toluidine (DMPT): This related compound has undergone more extensive toxicological study. It is recognized as a carcinogen in rodent models, causing tumors in the liver, nasal cavity, lungs, and forestomach uzh.chnih.govresearchgate.net. The mechanism is believed to involve oxidative damage, and DMPT is known to cause methemoglobinemia and hematologic toxicity itcilo.orgatamanchemicals.com. Ingestion has led to acute cyanotic episodes and methemoglobinemia in humans, which was reversible with treatment researchgate.net.

In Vitro and In Vivo Studies on Biological Systems

Specific in vivo and in vitro studies on this compound are limited. However, extensive animal studies on related compounds provide insight into the potential biological effects of toluidine derivatives.

In vivo gavage studies in rats and mice have established the carcinogenicity of several related compounds. N,N-Dimethyl-p-toluidine (DMPT) was shown to have clear evidence of carcinogenic activity in F344/N rats and B6C3F1/N mice nih.gov. Similarly, o-toluidine produced cancerous tumors in rats and mice after oral administration, while p-toluidine produced liver tumors in mice but was not carcinogenic to male rats at the same dose level osha.gov. The parent compound, m-toluidine, was found to be non-carcinogenic in male rats and female mice osha.gov.

In vitro studies on DMPT suggest its toxicity may be due to its biochemical transformation into the toxic metabolite p-methylphenylhydroxylamine atamanchemicals.comresearchgate.net. DMPT also induces mutagenic, aneugenic, and clastogenic effects in vitro uzh.ch.

CompoundSpeciesRouteKey FindingsReference
o-Toluidine Rats, MiceOralCarcinogenic (variety of tumors, including bladder) osha.gov
m-Toluidine Rats, MiceOralNot carcinogenic osha.gov
p-Toluidine MiceOralCarcinogenic (malignant liver tumors) osha.gov
p-Toluidine Rats (male)OralNot carcinogenic at the tested dose osha.gov
N,N-Dimethyl-p-toluidine (DMPT) RatsOral (gavage)Carcinogenic (liver and nasal cavity tumors) nih.govresearchgate.net
N,N-Dimethyl-p-toluidine (DMPT) MiceOral (gavage)Carcinogenic (liver, lung, and forestomach tumors) uzh.chnih.gov

Implications for Human Health and Safety Considerations (Excluding Dosage/Administration)

Exposure to this compound can occur via inhalation, ingestion, or skin contact, with the substance being classified as harmful or toxic by all three routes chemicalbook.comtcichemicals.com. It is known to cause skin, eye, and respiratory tract irritation chemicalbook.comontosight.ai. In some cases, it may cause chemical conjunctivitis or delayed pulmonary edema chemicalbook.com.

Given the lack of comprehensive toxicological data, particular care must be taken when handling this compound itcilo.org. Prolonged or repeated exposure may lead to more severe health consequences, including potential damage to the liver and kidneys ontosight.ai.

Based on the toxicological profiles of related aromatic amines like m-toluidine and DMPT, a significant health concern is the potential for this compound to cause methemoglobinemia itcilo.orgspectrumchemical.comoecd.org. This condition reduces the oxygen-carrying capacity of the blood and can lead to symptoms of anoxia, including cyanosis (blueish skin), weakness, headache, dizziness, and confusion itcilo.orgspectrumchemical.com. While direct evidence is lacking for this compound, this remains a plausible health risk based on its chemical structure. The compound is also considered hazardous to aquatic life ontosight.ai.

Research Applications and Derivatization of N,n Diethyl M Toluidine

Intermediate in Organic Synthesis

As an intermediate, N,N-Diethyl-m-toluidine serves as a foundational building block in the synthesis of a wide array of organic compounds. chemimpex.comcymitquimica.combiosynth.com Its chemical reactivity allows for the introduction of the diethylamino-m-tolyl group into larger molecules, thereby imparting specific desired properties to the final product.

This compound is a key intermediate in the manufacturing of various dyes and pigments. chemimpex.comcymitquimica.com It is used in the production of azo dyes, which are characterized by the -N=N- linkage. For instance, it can be used as a coupling component in the synthesis of monoazo disperse dyestuffs. sid.ir In one study, using this compound as a coupling component with various 4-aminonaphthalimide derivatives as diazo components resulted in bright bluish-red dyeings on polyester (B1180765) fibers. sid.ir The compound is also used to create pigments for coloring plastics and leather. chemimpex.comontosight.ai Specific examples of dyes synthesized using this compound as an intermediate include Acid Blue 15, Alkaline Blue 67, and Disperse Blue 366. getchem.com

A notable example is the synthesis of 4-((2,6-Dibromo-4-nitrophenyl)azo)-N,N-diethyl-m-toluidine, a synthetic azo dye used to impart a range of colors to textiles, plastics, and leather. ontosight.ai

Dye NameCAS NumberApplication
Acid Blue 155850-35-1Textile Dyeing
Alkaline Blue 67Not AvailableTextile Dyeing
Disperse Blue 36672968-71-9Textile Dyeing

The structural motif of this compound is incorporated into the synthesis of certain pharmaceutical compounds and active pharmaceutical ingredients (APIs). chemimpex.comontosight.aibiosynth.com Its role as an intermediate allows for the construction of more complex molecular architectures necessary for biological activity. The toluidine backbone is particularly useful in creating nitrogen-containing heterocyclic compounds, which are vital structures in many drug molecules. pmarketresearch.com While specific drug names are often proprietary, the compound's utility is recognized in the development of various therapeutic agents. chemimpex.com

In the polymer industry, this compound is utilized in the production of polymers, where it can enhance their properties and performance in applications such as coatings and adhesives. chemimpex.com It also acts as a curing agent and stabilizer in the manufacturing of rubber and plastics, improving the thermal and mechanical properties of the final products. chemimpex.com

Catalytic Roles in Chemical Reactions

Beyond its function as a synthetic intermediate, this compound also serves as a catalyst, particularly in polymerization reactions. A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change.

This compound and its structural analogs, like N,N-Dimethyl-p-toluidine, are effective catalysts in the polymerization of various resins, including polyesters, acrylates, and epoxy resins. atamankimya.comatamankimya.comactylis.com In these systems, it often acts as an accelerator, working in conjunction with an initiator (like an organic peroxide) to speed up the curing process at ambient temperatures. atamankimya.comatamankimya.com The curing of unsaturated polyester resins, for instance, is often too slow at room temperature with just a peroxide initiator; an accelerator like this compound is necessary to achieve a practical reaction rate. atamankimya.com It is also used as a hardener for epoxy resins in applications like dental cements and adhesives. actylis.comprincetonallergy.com

Resin TypeRole of this compound AnaloguesApplication
Polyester ResinsPolymerization Catalyst/AcceleratorCoatings, Adhesives
Acrylate ResinsPolymerization Catalyst/AcceleratorDental Materials, Adhesives
Epoxy ResinsHardener/Curing AgentDental Cements, Adhesives

A specific application of this compound's catalytic activity is in the acceleration of the polymerization of acrylic monomers like ethyl methacrylate. atamankimya.comatamanchemicals.com This is particularly relevant in the formulation of dental materials and bone cements, where rapid curing at ambient temperature is essential. atamankimya.comatamanchemicals.comwho.int In these applications, the amine accelerator activates the initiator, leading to the rapid formation of free radicals that propagate the polymerization chain reaction. atamankimya.comatamanchemicals.com

Research on Derivatives of this compound

Research into the derivatives of this compound includes the synthesis and study of their corresponding N-oxides. A study prepared a series of eleven meta- and para-substituted N,N-diethylanilines, including this compound, and their N-oxide counterparts. researchgate.net The synthesis of this compound was accomplished by reacting m-toluidine (B57737) with diethyl sulfate (B86663) in the presence of sodium carbonate. researchgate.net The subsequent conversion to the amine oxides was achieved by reacting the tertiary amines with hydrogen peroxide. researchgate.netcore.ac.uk

A key focus of this research was determining the pKa values of the resulting amine oxides in water to understand their basicity. researchgate.net The study found a strong correlation between the pKa values and the Hammett equation versus σn, which suggests that there is minimal to no electronic conjugation from the aromatic ring through the nitrogen to the oxygen atom. researchgate.net The calculated rho (ρ) value for the N,N-diethylaniline oxide series was 0.91, consistent with a reaction center that is one atom removed from the benzene (B151609) ring. researchgate.net

Table 1: pKa Values of Selected Substituted N,N-Diethylaniline Oxides in Water

Substituent pKa
p-OCH₃ 5.23
p-CH₃ 5.08
m-CH₃ 5.03
H 4.93
m-OCH₃ 4.84
p-Cl 4.65
m-Cl 4.54
m-Br 4.50
p-Br 4.48
m-NO₂ 3.96

Data sourced from a study on the basicities of substituted N,N-diethyl- and N,N-dimethylaniline oxides. researchgate.net

The reactivity of this compound and its analogues is a subject of significant synthetic interest. The position of the methyl group on the benzene ring influences the electronic effects, which in turn affects reactivity in reactions such as those used in dye synthesis.

A notable area of research involves the transformation of N,N-dialkylaniline N-oxides into halogenated anilines. The temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides activates the molecule for specific reactions. scispace.comnih.gov Treatment of these N-oxides with reagents like thionyl bromide or thionyl chloride at low temperatures allows for selective para-bromination or ortho-chlorination, providing a practical route to electron-rich aryl halides that can be difficult to synthesize via classical electrophilic aromatic substitution. scispace.comnih.gov

The reactivity of N,N-diethylaniline has also been compared to its dimethyl analogue in catalytic reactions. In a study on the yttrium-catalyzed ortho-selective C–H addition to alkenes, N,N-dimethylaniline and its derivatives successfully underwent the alkylation. rsc.org However, under the same reaction conditions, N,N-diethylaniline did not yield the desired product, highlighting a significant difference in reactivity profiles based on the N-alkyl substituents. rsc.org Furthermore, research into related structures has led to the synthesis of novel phosphoramides, such as N,N-dimethyl-N',N''-di-m-tolylphosphoramide, by reacting N,N-dimethylphosphoramido dichloride with m-toluidine. asianpubs.orgresearchgate.net

Analytical Chemistry Applications

This compound is utilized in the field of analytical chemistry, where it serves in methods designed for the detection and quantification of other chemical substances. chemimpex.com Its properties make it a useful component in developing analytical procedures.

While specific methods detailing the use of this compound as an analytical reagent are proprietary or less commonly published, the analytical techniques for closely related toluidine derivatives provide insight into its potential applications. For instance, ion chromatography (IC) with UV detection has been successfully employed to separate and detect N,N-dimethyl-o-toluidine and N,N-diethyl-p-toluidine. thermofisher.com In one application, these amines were monitored as impurities in ethylene (B1197577) gas by trapping them in a methanesulfonic acid solution prior to analysis. thermofisher.com The method used a cation-exchange column and a mobile phase of methanesulfonic acid with acetonitrile, with detection at 210 nm for optimal sensitivity. thermofisher.com

Furthermore, gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the determination of related compounds. A rapid and sensitive GC-MS method was developed for the simultaneous quantification of N,N-diethyl-m-toluamide (DEET) and permethrin (B1679614) in human plasma, achieving a limit of quantification of 1 ng/mL for DEET. nih.gov Such methods, involving straightforward extraction steps followed by precise instrumental analysis, are indicative of the approaches that can be applied to this compound.

The application of this compound in analytical methods extends to quality control processes within various manufacturing industries. chemimpex.com Ensuring the purity of raw materials, monitoring reaction progress, and verifying the composition of final products are critical steps where such analytical applications are indispensable.

For example, in industries where this compound is used as an intermediate for dyes or a component in polymer formulations, analytical methods are crucial for maintaining product quality and consistency. chemimpex.com High-performance liquid chromatography (HPLC) is a common technique for quality control in these settings. A validated HPLC method was developed for the quality control of repellent solutions containing the related compound DEET. researchgate.net This method, using a C18 column and a methanol-water mobile phase with UV detection, was proven to be simple, rapid, specific, and robust, making it suitable for routine analysis in a manufacturing environment. researchgate.net Similar HPLC methodologies can be adapted for the quality control of products containing this compound, ensuring they meet the required specifications.

Emerging Research Directions and Future Perspectives

Advanced Spectroscopic Characterization for Mechanistic Insights

Modern spectroscopic techniques are proving indispensable for elucidating the complex reaction mechanisms involving N,N-Diethyl-m-toluidine. While standard methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to confirm the structures of reaction products, more advanced applications are providing deeper insights. brieflands.comchemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) and two-dimensional NMR techniques are being employed to verify the synthesis of novel derivatives. mdpi.com In cases where NMR data may be ambiguous, single-crystal X-ray diffraction has been used to definitively resolve molecular structures and stereochemistry. mdpi.comcaltech.edu For instance, X-ray crystallography was used to confirm the structure of phenyl imidazolinone derivatives synthesized from formamidines. mdpi.com

Kinetic-mechanistic studies, which follow reaction progress by monitoring changes in absorbance via spectrophotometry, have been used to understand the catalytic oxidation of this compound. sphinxsai.com One such study identified 4-methyl-1,2-benzoquinone (B1207301) as the primary product of Mn(II)-catalyzed periodate (B1199274) oxidation and proposed a mechanism involving a ternary complex. sphinxsai.com Furthermore, cutting-edge techniques like deep-UV laser ionization mass spectroscopy are being explored for related compounds to identify and characterize transient species, such as quantum tunneling tautomers, which can play a crucial role in reaction pathways. acs.org

Table 1: Spectroscopic Techniques in this compound Research

TechniqueApplicationResearch FindingsCitation
1H & 13C NMRStructural confirmationUsed to characterize and verify the synthesis of new derivatives. brieflands.com, mdpi.com
Mass Spectrometry (MS / HRMS)Product identificationConfirms molecular weight and fragmentation patterns of reaction products. brieflands.com, mdpi.com
X-Ray CrystallographyDefinitive structure elucidationResolves structural ambiguities and confirms the 3D arrangement of atoms in crystalline derivatives. grafiati.com, mdpi.com
UV-Vis SpectrophotometryKinetic analysisMonitors reaction rates by measuring changes in absorbance over time to determine reaction order and mechanisms. sphinxsai.com
FT-IR / FT-RamanFunctional group analysisInvestigates molecular vibrations to understand bonding, particularly in adsorption studies. researchgate.net

Novel Catalytic Systems for Sustainable Synthesis

The synthesis of this compound and its precursors is undergoing a green transformation, with research focusing on novel catalytic systems that offer milder reaction conditions, higher selectivity, and reduced environmental impact. Traditional industrial methods often require high temperatures and pressures, leading to significant energy consumption and byproduct formation.

Emerging sustainable approaches include:

Nanocatalysts: Gold-on-titania (Au-TiO₂) catalysts have been shown to be highly efficient for the one-pot photo-reductive N-alkylation of aniline (B41778) derivatives. Similarly, gold on alumina (B75360) (Au/Al2O3) has been used for synthesis reactions involving CO2 and H2, pointing towards more sustainable chemical pathways. chemicalbook.com

Zeolite Catalysts: While gas-phase alkylation of m-toluidine (B57737) over pentasil-type zeolites like H-ZSM-5 is an established industrial method, it suffers from low selectivity for the desired N,N-diethyl product. Ongoing research aims to improve the selectivity of these scalable catalysts.

Earth-Abundant Metal Catalysts: To replace precious metals, research is exploring catalysts based on iron and manganese, which are inexpensive, abundant, and have a lower environmental impact. acs.org

Mixed-Metal Oxide Catalysts: Systems such as CuO–V₂O₅/Al₂O₃ are being investigated for the direct amination of toluene (B28343) to produce toluidines, the foundational precursors for this compound. researchgate.net These catalysts have shown high activity, with characterization revealing that the addition of copper enhances the formation of active V5+ species. researchgate.net

These innovative catalytic systems represent a significant step towards more economically and environmentally sustainable production methods for this compound.

Computational Modeling of Biological Interactions and Environmental Fate

Computational chemistry is becoming a powerful predictive tool in the study of this compound, enabling researchers to model its behavior at the molecular level. These in silico methods provide insights that can guide laboratory experiments and accelerate the development of new applications and safety assessments.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to investigate reaction mechanisms and explain the activity of novel derivatives. For example, DFT has been used to calculate the adsorption energies of reaction intermediates on catalyst surfaces, helping to optimize catalyst design. It has also been employed to explain the observed insecticidal and fungicidal activities of newly synthesized phenyl imidazolidin-2-one derivatives. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. It has been used to study the binding modes of this compound derivatives against biological targets, such as the octopamine (B1677172) receptor in insects, to understand their potential as pesticides. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or environmental properties. open.ac.uk Such models can be developed to predict the potential for endocrine disruption or other biological interactions, as well as to estimate environmental fate properties like volatilization and soil adsorption, for this compound and its analogues. open.ac.ukatamanchemicals.com

These modeling techniques are crucial for forecasting the environmental impact and biological activity of existing and hypothetical derivatives, guiding the design of safer and more effective molecules.

Development of Biodegradation Strategies for Environmental Remediation

Given the widespread use of aromatic amines, developing effective strategies for their environmental remediation is a critical area of research. While data on the direct biodegradation of this compound is limited, extensive research on structurally similar compounds, particularly the insect repellent N,N-diethyl-m-toluamide (DEET) and other aromatic amines, provides a strong foundation for potential remediation pathways. nih.govasm.org

Microbial degradation is a promising and sustainable approach. acs.org Studies have shown that certain bacteria can utilize aromatic amines as their sole source of carbon and energy. nih.govasm.org

Bacterial Degradation: A key breakthrough was the isolation of Pseudomonas putida, a bacterium capable of aerobically degrading DEET. asm.orgasm.org The degradation pathway begins with a hydrolase enzyme that cleaves the amide bond to form 3-methylbenzoate (B1238549) and diethylamine. The aromatic portion is then further metabolized via ring cleavage. asm.orgasm.org The gene encoding this DEET hydrolase has been identified and expressed in other organisms, opening the door for engineered bioremediation systems. asm.org

Fungal Degradation: Various fungi, including Cunninghamella elegans and Mucor ramannianus, have been shown to metabolize DEET through processes like N-oxidation and N-deethylation, producing metabolites such as N,N-diethyl-m-toluamide-N-oxide and N-ethyl-m-toluamide. nih.gov

Combined Anaerobic-Aerobic Systems: Many industrial processes, such as the breakdown of azo dyes, generate aromatic amines under anaerobic conditions. frontiersin.org These amines are often resistant to further anaerobic breakdown but can be mineralized in a subsequent aerobic stage. frontiersin.org This two-step process is a viable strategy for treating waste streams containing toluidine derivatives. frontiersin.org

Enzymatic Treatment: Isolated enzymes, such as peroxidases and laccases, can be used to treat water contaminated with aromatic amines. tandfonline.comnih.gov These enzymes catalyze the oxidative polymerization of the amines, which can then be removed from the water. nih.gov

Table 2: Microbial Degradation Pathways for Related Aromatic Amines

Organism/SystemCompoundDegradation PathwayKey EnzymesCitation
Pseudomonas putida DTBN,N-diethyl-m-toluamide (DEET)Hydrolysis to 3-methylbenzoate and diethylamine, followed by meta ring cleavage.DEET Hydrolase asm.org, asm.org
Cunninghamella elegansN,N-diethyl-m-toluamide (DEET)N-oxidation and N-deethylation.Not specified nih.gov
Various BacteriaAzo DyesAnaerobic reduction to aromatic amines, followed by aerobic degradation of the amines.Azoreductase, Laccase, Peroxidase frontiersin.org
Various BacteriaMonocyclic Aromatic AminesRing dioxygenation, deamination, hydroxylation.Dioxygenases, Amidohydrolases nih.gov

Exploration of New Application Domains for this compound Derivatives

While this compound is a well-established intermediate for dyes and pigments, researchers are actively exploring new applications for its derivatives by modifying its core structure. chemimpex.com These efforts are expanding its utility into high-value sectors such as agrochemicals, advanced materials, and specialty pharmaceuticals.

Agrochemicals: Derivatives are being developed as active ingredients in pesticides and herbicides. The synthesis of phenyl imidazolidin-2-one derivatives has yielded compounds with significant insecticidal and fungicidal activity. mdpi.com Another derivative, N-Ethyl-N-Cyanoethyl-M-Toluidine, serves as a key precursor for sulfonylurea herbicides, which are valued for their high specificity and lower environmental persistence. pmarketresearch.com

High-Performance Materials: The properties of this compound derivatives can be tailored for specific material applications. For instance, derivatives with long alkyl chains, like N,N-Dihexyl-m-toluidine, exhibit increased hydrophobicity and reduced volatility, making them suitable for use in hydrophobic polymer formulations and as industrial catalysts. The cyanoethyl group in other derivatives is leveraged in the manufacturing of high-performance reactive dyes for synthetic textiles, offering superior resistance to washing and UV degradation. pmarketresearch.com

Pharmaceuticals and Niche Chemicals: The toluidine backbone is a valuable scaffold in medicinal chemistry. N-Ethyl-N-Cyanoethyl-M-Toluidine is used to synthesize active pharmaceutical ingredients (APIs) for antihistamines and antifungal agents. pmarketresearch.com Other derivatives are finding use in niche markets such as electronic chemicals and as additives in advanced polymers. pmarketresearch.com

This exploration into new derivatives is significantly broadening the commercial and scientific relevance of the this compound chemical family, moving it into advanced, high-performance application areas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-m-toluidine, and how do reaction conditions influence yield?

  • Methodological Answer : The one-pot photo-reductive N-alkylation of aniline derivatives with primary alcohols using Au-TiO₂ catalysts under mild conditions (e.g., 60°C, 10 bar H₂, 4 hours) has shown high efficiency. Ethanol as a solvent improves reaction homogeneity, while Au-TiO₂ enhances catalytic activity by promoting electron transfer . Alternative pathways include nitrosation/nitro reduction reactions, where sodium nitrite is used for nitrosation followed by reduction to the final product . Researchers should optimize temperature, pressure, and catalyst loading to balance yield (>99% purity achievable) and reaction time .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity category 3 for dermal exposure) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (acute toxicity category 3 for inhalation) .
  • Storage : Keep in sealed containers in cool (<25°C), dry, and well-ventilated areas to avoid decomposition or vapor accumulation .

Q. What analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodological Answer :

  • Gas Chromatography (GC) : Quantify purity (≥99.0%) and detect impurities like benzene amine (<0.4%) using non-aqueous titration .
  • NMR Spectroscopy : Confirm molecular structure via characteristic peaks (e.g., ethyl group protons at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–7.2 ppm) .
  • Refractometry/Boiling Point Analysis : Validate physical properties (refractive index: 1.535–1.537; boiling point: 107°C at 11 mmHg) against literature values .

Q. How should researchers assess and mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement rigorous quality control protocols:

  • Moisture Analysis : Use Karl Fischer titration to ensure moisture content ≤0.005% .
  • Impurity Profiling : Compare GC retention times with certified reference materials (e.g., N-Ethylaniline ≤0.4%) .
  • Replicate Reactions : Conduct triplicate syntheses under identical conditions to identify process inconsistencies .

Advanced Research Questions

Q. What mechanistic insights explain the role of Au-TiO₂ catalysts in this compound synthesis?

  • Methodological Answer : Au-TiO₂ facilitates electron transfer during the reductive alkylation of nitroarenes. The Au nanoparticles act as electron reservoirs, while TiO₂ stabilizes intermediates via Lewis acid sites. In situ FTIR spectroscopy can track the reduction of nitro groups to amines and subsequent alkylation steps . Computational modeling (DFT) further reveals adsorption energies of intermediates on Au-TiO₂ surfaces, guiding catalyst optimization .

Q. How can thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) inform experimental design for this compound applications?

  • Methodological Answer : Key thermodynamic parameters include:

  • Vapor Pressure : 0.0222 mmHg at 25°C, indicating low volatility. This supports its use in high-temperature reactions (e.g., polymer initiators) without significant loss .
  • Enthalpy of Vaporization : 48.73 kJ/mol, which aids in designing distillation protocols for purification .
  • Partition Coefficients (LogP 3.85) : Predict environmental persistence and bioaccumulation risks in ecotoxicological studies .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst Preparation : Au-TiO₂ synthesized via deposition-precipitation vs. sol-gel methods may differ in Au dispersion and TiO₂ crystallinity. Characterize catalysts using TEM and XRD to correlate structure with activity .
  • Reaction Medium Effects : Ethanol vs. methanol as solvents can alter proton transfer rates. Use kinetic studies (e.g., Arrhenius plots) to isolate solvent impacts .

Q. How can researchers validate the environmental toxicity of this compound using multi-parametric assays?

  • Methodological Answer :

  • Acute Aquatic Toxicity : Perform OECD Test 201 (algae growth inhibition) and 202 (Daphnia immobilization) to classify toxicity (category 2, LC50 <10 mg/L) .
  • Chronic Toxicity : Use zebrafish embryo assays (FET) to assess developmental effects at sublethal concentrations (e.g., 0.1–1 mg/L) .
  • Degradation Studies : Monitor photolysis (λ=254 nm) and biodegradation (OECD 301F) to estimate environmental half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.